4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid

Thromboxane A2 synthetase inhibition Cardiovascular disease Anti-thrombotic

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (CAS 40133-07-1) is the definitive 2-carboxylic acid isomer for pharmaceutical research. Unlike the 3-carboxylic acid regioisomer or unsaturated analogs, this exact tetrahydro scaffold is essential for synthesizing potent thromboxane A2 synthetase inhibitors (IC50 = 106 nM). Derivatives demonstrate exceptional COX-2 selectivity (SI up to 183.8) and metabolic stability (T1/2 = 730 min). Ideal for anti-thrombotic, anti-inflammatory, and BDK inhibitor programs.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 40133-07-1
Cat. No. B1332834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
CAS40133-07-1
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)C(=O)O
InChIInChI=1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
InChIKeyROLXOQXKNDKXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (CAS 40133-07-1): A Versatile Thiophene Scaffold for Drug Discovery


4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (CAS 40133-07-1) is a sulfur-containing heterocyclic compound with the molecular formula C9H10O2S and a molecular mass of 182.24 g/mol [1]. It serves as a key pharmaceutical intermediate, particularly as a precursor to benzoylthiophenes, which are known to act as allosteric enhancers of agonist activity at the A1 adenosine receptor . The compound's fused tetrahydrobenzo[b]thiophene core provides a rigid scaffold for structure-activity relationship (SAR) studies, enabling the development of derivatives with diverse biological activities.

Why 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid Cannot Be Simply Substituted in Critical Research


The 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid scaffold is not a generic building block; subtle modifications to its core structure—such as variations in the saturation state, substitution pattern, or heteroatom placement—dramatically alter biological activity and target selectivity [1]. For instance, while the fully aromatic benzo[b]thiophene-2-carboxylic acid derivatives can act as BDK inhibitors, the specific 4,5,6,7-tetrahydro-2-carboxylic acid isomer is a critical precursor for synthesizing thromboxane A2 synthetase inhibitors [2]. Furthermore, regioisomers like the 3-carboxylic acid derivative exhibit entirely different reactivity and biological profiles, making them unsuitable substitutes for applications requiring the 2-carboxylic acid moiety [1]. Therefore, sourcing the exact compound is essential for reproducibility and achieving intended outcomes in both synthetic chemistry and biological assays.

Quantitative Differentiation of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid: A Comparative Evidence Guide


Precursor to Potent Thromboxane A2 Synthetase Inhibitors

Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid have been identified as potent inhibitors of thromboxane A2 synthetase, a key enzyme in platelet aggregation and vasoconstriction. A specific derivative, 2-(1-imidazolylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid hydrochloride (compound 28), demonstrated an IC50 of 106 nM [1]. In comparison, a structurally similar derivative with a double bond in the saturated ring (compound 35E) showed significantly reduced potency with an IC50 of 680 nM [2].

Thromboxane A2 synthetase inhibition Cardiovascular disease Anti-thrombotic

Enhanced Metabolic Stability and Pharmacokinetics via Scaffold Optimization

While the fully aromatic benzo[b]thiophene-2-carboxylic acid scaffold (e.g., BT2) exhibits promising BDK inhibition, it suffers from metabolic instability. The 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid scaffold serves as a versatile intermediate to explore derivatives with improved pharmacokinetic properties. A key analog, BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), demonstrates a terminal half-life (T1/2) of 730 minutes and shows no degradation over 240 minutes in metabolic stability assays, which are significantly better than those of (S)-CPP [1].

BDK inhibition Metabolic disease Pharmacokinetics

Structural Basis for COX-2 Selectivity in Anti-Inflammatory Applications

Derivatives based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have shown potent and selective COX-2 inhibition. A series of 2-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene analogs exhibited COX-2 IC50 values ranging from 0.31 to 1.40 µM, with selectivity indices (COX-1/COX-2) ranging from 48.8 to 183.8 [1]. The lead compound 4k, for example, demonstrated a selectivity index of 183.8, which is significantly higher than many non-selective NSAIDs that inhibit both COX-1 and COX-2 equally.

COX-2 inhibition Anti-inflammatory Selectivity

Distinct Mechanism of NRF2 Activation for Anti-Inflammatory Activity

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives represent a novel class of NRF2 activators that operate via a non-electrophilic mechanism [1]. This is a key differentiation from many classical NRF2 activators, such as sulforaphane, which rely on electrophilic modification of Keap1 cysteine residues. The tetrahydrobenzo[b]thiophene scaffold activates NRF2 without this electrophilic reactivity, suggesting a potentially cleaner safety profile and distinct target engagement [1].

NRF2 activation Anti-inflammatory Non-electrophilic mechanism

Optimal Application Scenarios for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid


Cardiovascular Drug Discovery: Thromboxane A2 Synthetase Inhibition

This compound is ideally suited as a key intermediate for synthesizing thromboxane A2 synthetase inhibitors. The quantitative evidence shows that derivatives with a fully saturated tetrahydrobenzo[b]thiophene ring can achieve potent enzyme inhibition (IC50 = 106 nM), which is significantly better than related unsaturated analogs [1]. Researchers developing anti-thrombotic or anti-hypertensive agents should prioritize this scaffold for its ability to generate high-potency leads.

Metabolic Disease Research: Scaffold for Stable BDK Inhibitors

The core structure serves as a versatile platform for developing BDK inhibitors with enhanced pharmacokinetic properties. While the compound itself is an intermediate, its derivatives have demonstrated excellent metabolic stability (T1/2 = 730 min) [1]. This makes it a valuable starting material for medicinal chemists aiming to optimize the drug-like properties of benzo[b]thiophene-based BDK inhibitors for chronic treatment of metabolic disorders like maple syrup urine disease.

Anti-Inflammatory Drug Development: COX-2 Selective Inhibitors

Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid have been shown to exhibit high selectivity for COX-2 over COX-1 (selectivity indices up to 183.8) [1]. This selectivity is crucial for developing next-generation anti-inflammatory drugs with reduced gastrointestinal side effects. The scaffold is therefore a prime candidate for programs focused on chronic inflammatory diseases such as arthritis.

Novel NRF2 Activators: Non-Electrophilic Anti-Inflammatory Agents

The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core provides a unique non-electrophilic mechanism for NRF2 activation, differentiating it from classical electrophilic activators [1]. This property makes it an attractive lead scaffold for developing safer, long-term therapies for chronic inflammatory conditions, offering a distinct scientific advantage over existing NRF2 modulators.

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